molecular formula C15H22ClNO2 B14708327 6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol CAS No. 14047-00-8

6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol

Katalognummer: B14708327
CAS-Nummer: 14047-00-8
Molekulargewicht: 283.79 g/mol
InChI-Schlüssel: FRROHJREDWNRNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol is a synthetic organic compound that belongs to the class of benzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Introduction of the Isopropylaminomethyl Group: This step may involve reductive amination using isopropylamine and a suitable reducing agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzofurans.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol would depend on its specific biological target. Generally, benzofurans can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dimethyl-2-benzofuranmethanol: Lacks the isopropylaminomethyl group.

    Alpha-(isopropylaminomethyl)-2-benzofuranmethanol: Lacks the methyl groups at the 6 and 7 positions.

Uniqueness

6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol is unique due to the presence of both the isopropylaminomethyl group and the methyl groups at the 6 and 7 positions, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

14047-00-8

Molekularformel

C15H22ClNO2

Molekulargewicht

283.79 g/mol

IUPAC-Name

1-(6,7-dimethyl-1-benzofuran-2-yl)-2-(propan-2-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-9(2)16-8-13(17)14-7-12-6-5-10(3)11(4)15(12)18-14;/h5-7,9,13,16-17H,8H2,1-4H3;1H

InChI-Schlüssel

FRROHJREDWNRNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)C=C(O2)C(CNC(C)C)O)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.